molecular formula C11H16ClN3O3 B1452296 5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride CAS No. 1220020-74-5

5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride

Cat. No. B1452296
CAS RN: 1220020-74-5
M. Wt: 273.71 g/mol
InChI Key: ZJMUPFRSZKVMBY-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride is a chemical compound with the CAS number 1220020-74-5 . It is used in scientific research for its diverse applications.


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift. From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Pharmacology: Drug Design and Discovery

5-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride: plays a significant role in the design and discovery of new pharmaceuticals. Its piperidine moiety is a common structural component in many therapeutic drugs . The compound’s ability to act as a building block for synthesizing various piperidine derivatives means it can be used to create a wide array of pharmacologically active molecules. These derivatives are crucial in developing drugs with antihypertensive, antiulcer, and antimicrobial properties .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is utilized in enzyme inhibition studies to understand better the interaction between enzymes and inhibitors. The nitro group of the compound can be a critical factor in the inhibition process, providing insights into the development of enzyme-targeted therapies .

Medicinal Chemistry: Synthesis of Therapeutic Molecules

Medicinal chemists use 5-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride to synthesize therapeutic molecules. Its structure is conducive to creating compounds with anti-cancer, antihypertensive, and antiulcer activities. The compound’s versatility allows for the exploration of novel treatments for various diseases .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This compound is a valuable precursor in organic synthesis, particularly for constructing heterocyclic compounds. Its reactivity enables the formation of complex structures that are essential in organic chemistry and material science .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 5-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can be used as a standard or reference compound in chromatographic analysis techniques. Its distinct chemical properties allow for the calibration of instruments and the validation of analytical methods .

Chemical Engineering: Process Optimization

Chemical engineers may find applications for this compound in process optimization, particularly in the synthesis of fine chemicals. Its stability under various conditions can help in developing efficient and cost-effective industrial processes .

properties

IUPAC Name

5-nitro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-1-2-11(13-7-10)17-8-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMUPFRSZKVMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride

CAS RN

1220020-74-5
Record name Pyridine, 5-nitro-2-(4-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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